trans-2-Hydrazinocyclohexanol
Overview
Description
Trans-2-Hydrazinocyclohexanol: is a chemical compound with the molecular formula C6H14N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazination of Cyclohexanone: One common method involves the hydrazination of cyclohexanone. This reaction typically uses hydrazine hydrate as the hydrazinating agent under controlled temperature and pH conditions.
Reduction of Nitrocyclohexanol: Another method involves the reduction of nitrocyclohexanol using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of trans-2-Hydrazinocyclohexanol often involves large-scale hydrazination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-Hydrazinocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products:
Oxidation: Cyclohexanone, cyclohexanal.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Trans-2-Hydrazinocyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its hydrazine group allows it to act as a probe in biochemical assays.
Medicine: Its ability to form stable complexes with metal ions makes it useful in drug design.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various functional groups allows it to be incorporated into different industrial processes.
Mechanism of Action
Trans-2-Hydrazinocyclohexanol exerts its effects primarily through its hydrazine group, which can form stable complexes with metal ions and interact with various enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect metabolic pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the hydrazine group, making it less reactive in certain chemical reactions.
Hydrazinocyclohexane: Similar in having a hydrazine group but differs in the position of the functional groups, affecting its reactivity and applications.
Uniqueness: Trans-2-Hydrazinocyclohexanol is unique due to its specific arrangement of the hydrazine and hydroxyl groups, which confer distinct reactivity and biological properties. This makes it particularly valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
(1R,2R)-2-hydrazinylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGIKLKSPYVME-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539674 | |
Record name | (1R,2R)-2-Hydrazinylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55275-65-5 | |
Record name | rel-(1R,2R)-2-Hydrazinylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55275-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-Hydrazinylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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